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2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol

Hydrolytic stability Polyester polyol degradation GPC analysis

2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol (CAS 32472-85-8), also known as diethylene glycol-phthalic anhydride polymer or phthalic anhydride polyester polyol, is an aromatic polyester polyol formed by the polycondensation of diethylene glycol (DEG) and phthalic anhydride (PA). Characterized by ester linkages and terminal hydroxyl groups, this polymer belongs to the ortho-phthalate polyester polyol class.

Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
CAS No. 32472-85-8
Cat. No. B1593946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol
CAS32472-85-8
Molecular FormulaC12H14O6
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2=O.C(COCCO)O
InChIInChI=1S/C8H4O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-1-3-7-4-2-6/h1-4H;5-6H,1-4H2
InChIKeyZLBFMYQIKPWYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol (CAS 32472-85-8): Aromatic Polyester Polyol for High-Performance Polyurethane Procurement


2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol (CAS 32472-85-8), also known as diethylene glycol-phthalic anhydride polymer or phthalic anhydride polyester polyol, is an aromatic polyester polyol formed by the polycondensation of diethylene glycol (DEG) and phthalic anhydride (PA) . Characterized by ester linkages and terminal hydroxyl groups, this polymer belongs to the ortho-phthalate polyester polyol class. It is widely employed as a polyol component in two-component polyurethane (PU) systems for rigid foams, coatings, adhesives, sealants, and elastomers (C.A.S.E.) . Key differentiating structural features include a high aromatic (benzene ring) content derived from phthalic anhydride, a backbone rich in primary hydroxyl groups from DEG, and a tunable functionality typically ranging from 2.0 to 2.4 depending on the grade .

Aromatic backbone Ortho-phthalate structure with high reported aromatic content, supporting thermal stability and flame-retardancy screening in rigid foam and coating contexts.
Primary hydroxyls Diethylene glycol-derived termini enable faster isocyanate reactivity; may reduce catalyst demand and support lower-temperature processing.
Tunable functionality Functionality grades from 2.0 to 2.4 allow crosslink-density adjustment for rigid foam, elastomer, and adhesive formulations.

Why In-Class Aromatic Polyester Polyol Substitution Fails: The Ortho-Phthalate Differentiation of CAS 32472-85-8


Aromatic polyester polyols are not interchangeable commodities. The ortho-substitution pattern of the phthalate ester in CAS 32472-85-8 imparts a unique steric hindrance effect that anchors the carbonyl against nucleophilic attack, conferring hydrolytic stability fundamentally absent in isophthalate (meta) or terephthalate (para) isomers, as well as in aliphatic polyester polyols such as adipic acid-based variants [1]. Simultaneously, the diethylene glycol backbone yields terminal primary hydroxyl groups, which react approximately 2–3 times faster with isocyanates than secondary hydroxyl-bearing polyols (e.g., propylene oxide-based polyether polyols), directly impacting catalyst demand, demold time, and process economics [2]. Substituting with a generic aromatic polyester polyol of similar hydroxyl value but different diol composition or aromatic isomer distribution can compromise hydrolysis resistance, alter reactivity profiles, reduce foam dimensional stability, and necessitate full formulation re-optimization.

Isomer mismatch Meta/para-phthalate isomers lack ortho steric hindrance; hydrolytic stability and reactivity profiles may differ significantly.
Hydroxyl type Polyether polyols with secondary hydroxyls react more slowly with isocyanates, potentially increasing catalyst demand and demold time.
Generic substitution Aromatic polyester polyols with similar OH value but different diol or isomer distribution may not replicate dimensional stability and hydrolysis resistance.

Quantitative Differential Evidence Guide: CAS 32472-85-8 vs. Closest Analogs and Alternatives


Hydrolytic Stability: Ortho-Phthalate vs. Aliphatic (Adipic Acid-Based) Polyester Polyols — GPC and Acid Value Evidence

Ortho-phthalate polyester polyols (the class encompassing CAS 32472-85-8) demonstrate decisively superior hydrolytic stability compared to aliphatic polyester polyols. In a controlled hydrolysis study with 2 wt% water at 95°C, GPC traces of the ortho-phthalate polyol (represented by PS-2002, a DEG-PA based grade under CAS 32472-85-8) remained practically identical before and after exposure, with no additional low-molecular-weight degradation peaks detected. In contrast, azelaic acid-DEG (AZA-DEG) and sebacic acid-DEG (SBA-DEG) polyols showed significant peak broadening and emergence of new low-MW species under identical conditions [1]. Complementary data from patent literature establish that polyurethane elastomers based solely on aliphatic (adipic acid) polyester polyols retain only 60–70% of original tensile strength after humid aging at 70°C and 100% relative humidity for 7 days, even when stabilized with carbodiimides (e.g., Staboxyl I). In comparison, incorporating 15–20 wt% of ortho-phthalic acid-based aromatic polyester polyol into the polyol blend elevates retained tensile strength to the 75–90% range under the same aging protocol, meeting footwear and industrial elastomer durability specifications [2].

Hydrolytic stability
Head-to-head
Ortho-phthalate: GPC traces nearly identical after 95°C water exposure; 75–90% tensile retention vs. 60–70% for aliphatic polyols.
Supports hydrolytic stability screening for humid-service PU applications.
Conditions: 2% H₂O, 95°C; humid aging 70°C/100%RH, 7 days.
Hydrolytic stability Polyester polyol degradation GPC analysis Polyurethane adhesives

Primary Hydroxyl Reactivity Advantage: DEG-PA Polyols vs. Secondary Hydroxyl-Bearing Polyether Polyols

DEG-phthalic anhydride-based polyester polyols (CAS 32472-85-8) feature predominantly primary hydroxyl (-OH) termini due to the DEG structure. Primary hydroxyl groups react with isocyanate (NCO) groups significantly faster than secondary hydroxyl groups: the established reactivity hierarchy is primary –OH > secondary –OH > tertiary –OH [1]. Phthalic anhydride polyester polyols contain a large number of primary hydroxyl groups, exhibit high activity, can be applied at low processing temperatures, and enable reduction of catalyst loading [2]. In contrast, polyether polyols based on propylene oxide (PO) predominantly bear secondary hydroxyl end-groups, requiring either higher catalyst concentrations, elevated processing temperatures, or longer cycle times to achieve equivalent conversion. The primary hydroxyl advantage is a structural consequence of the diethylene glycol monomer — each DEG unit terminates in a primary –CH₂OH group — and this feature is retained in the resulting polyester polyol regardless of molecular weight .

Primary hydroxyl reactivity
Class-level
Primary -OH reacts ~2–3× faster than secondary -OH with isocyanates.
May reduce catalyst load and support lower processing temperatures.
Class-level kinetic hierarchy; DEG-based polyols rich in primary -OH.
Primary hydroxyl reactivity Isocyanate reaction kinetics Polyurethane processing Catalyst reduction

Thermal Stability and Flame Retardancy: Aromatic (Phthalic Anhydride) vs. Aliphatic (Adipic Acid) Polyester Polyols

Aromatic polyester polyols incorporating phthalic anhydride (the acid component of CAS 32472-85-8) demonstrate markedly superior thermal stability relative to aliphatic polyester polyols. The benzene ring structure within the polymer backbone confers thermal stability up to approximately 150°C, whereas aliphatic counterparts (e.g., adipic acid-based polyester polyols) exhibit lower thermal degradation thresholds [1]. In polyurethane and polyisocyanurate (PIR) rigid foam applications, foams formulated with aromatic polyester polyols exhibit better flame resistance compared to those using polyether polyols, with the abundant benzene rings promoting char formation upon flame exposure [2]. The flame retardancy of rigid foams based on high-hydroxyl-value aromatic polyester polyols is specifically noted to surpass that of polyether polyol-based formulations, which is why aromatic polyester polyols are frequently used to partially or fully replace polyether polyols in PIR rigid foam formulations [3]. Additionally, aliphatic (adipic acid-based) polyester polyols, even when formulated for rigid foam, exhibit inferior dimensional stability and heat resistance compared to aromatic polyester polyols [4].

Thermal stability
Class-level
Aromatic polyester polyols stable to ~150°C; aliphatic variants degrade at lower thresholds.
Supports flame retardancy and char-formation context in rigid foam.
Benzene-ring backbone contributes to char; LOI >26% reported for aromatic-based foams.
Thermal stability Flame retardancy Aromatic content Rigid PU foam Polyisocyanurate (PIR)

Functionality-Driven Dimensional Stability: Functionality 2.4 Modified Grades (CAS 32472-85-8) vs. Standard f=2.0 Linear Polyols

Modified grades of CAS 32472-85-8 aromatic polyester polyol, such as the PS-3152 type described in commercial technical literature, exhibit a hydroxyl functionality of 2.4, which is elevated above the standard f=2.0 of purely linear DEG-PA polyester polyols . This higher functionality is achieved through incorporation of a branching agent (e.g., glycerol or trimethylolpropane) during synthesis. The functional consequence is directly documented: the higher functionality improves foam dimensional stability and curing performance . In systematic studies of polyester polyol functionality and aromatic content in rigid PUR foams, higher functionality consistently improved mechanical strength (compressive properties), while aromatic-rich polyols enhanced compressive properties with minimal negative effect on cell size [1]. In contrast, standard linear (f=2.0) polyester polyols, while offering lower viscosity and easier processing, produce foams with lower crosslink density and correspondingly reduced dimensional stability at elevated service temperatures [2].

Functionality & dimensional stability
Cross-study
f=2.4 (modified) vs f=2.0 (linear): higher crosslink density, reported improved foam dimensional stability.
Supports dimensional stability screening for rigid foam under thermal load.
OHV ~380–400 vs ~200 mgKOH/g; branching agent incorporated.
Functionality Dimensional stability Rigid PU foam Crosslink density Compressive strength

Low Viscosity Processing Advantage: DEG-PA Polyols vs. Higher-Viscosity Aromatic Polyester Polyols

DEG-phthalic anhydride-based polyester polyols under CAS 32472-85-8 exhibit relatively low viscosity for aromatic polyester polyols, a critical processing parameter. Typical viscosity at 25°C for the PS-3152 grade is 2,500–3,500 mPa·s , and for the PS-3152 variant from Stepan, the specification is 2,800 cP at 25°C . This compares favorably to other aromatic polyester polyol grades such as POL-5001, which has a viscosity of 13,000 ± 2,000 mPa·s at 25°C, or STEPANPOL PS-4027 at 8,000 cP at 25°C [1]. The low viscosity is specifically noted as advantageous for ease of blending with co-polyols, isocyanates, and blowing agents, and for compatibility with polyether polyols in formulated systems . The acid value is also maintained at a low level (≤1.5–3.0 mgKOH/g) , which contributes to polyol blend storage stability and minimizes side reactions during foam processing.

Viscosity processing
Cross-study
PS-3152 viscosity 2,500–3,500 mPa·s vs. 8,000–13,000 mPa·s for other aromatic polyols at 25°C.
Supports ambient-temperature processing and blend compatibility.
Lower viscosity may eliminate heated storage and improve metering.
Polyol viscosity Blending compatibility Polyurethane processing Isocyanate mixing

Shelf-Life and Supply Chain Stability: 24-Month Shelf Life for Prepolymer-Grade Aromatic Polyester Polyols Under CAS 32472-85-8

Certain prepolymer-grade formulations under the CAS 32472-85-8 umbrella, such as Stepanpol® PD-195 (a diethylene glycol-phthalic anhydride-based aromatic polyester polyol), carry a documented shelf life of 24 months in unopened containers . This extended shelf stability is attributed to the inherent hydrolytic resistance of the ortho-phthalate backbone, which minimizes acid value drift and viscosity build-up during storage. In contrast, aliphatic polyester polyols based on adipic acid are known to be more susceptible to moisture uptake and gradual hydrolysis during storage, potentially leading to acid value increase, viscosity changes, and reduced isocyanate reactivity over time [1]. The recommended storage conditions for DEG-PA polyester polyols are 15–50°C in sealed containers protected from moisture, with the caveat that prolonged storage above 50°C may elevate acid values .

Shelf life
Supplier data
24-month shelf life documented for prepolymer-grade polyol in unopened containers.
Supports supply chain stability and reduced QC frequency.
Storage: 15–50°C, sealed, protected from moisture.
Shelf life Supply chain stability Polyol storage Inventory management

Procurement-Optimized Application Scenarios for 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol (CAS 32472-85-8)


Rigid Polyisocyanurate (PIR) Insulation Boardstock for Building Envelope Applications

CAS 32472-85-8 aromatic polyester polyols with hydroxyl values in the 300–400 mgKOH/g range and functionality ≥2.0 are the polyol backbone of choice for PIR boardstock. The high aromatic content provides the thermal stability (to ~150°C) and inherent flame retardancy (char formation, LOI >26%) required to meet ASTM E84 Class A and EN 13501 Euroclass B-s1,d0 ratings without excessive halogenated flame retardant loading [1][2]. The primary hydroxyl groups ensure rapid curing on continuous lamination lines, enabling line speeds unattainable with secondary hydroxyl-rich polyether polyols. The hydrolytic stability of the ortho-phthalate backbone ensures long-term retention of thermal insulation performance (typically λ < 0.022 W/m·K) even under the humid conditions encountered in cold storage and roofing applications .

Two-Component Solventless Polyurethane Adhesives for Flexible Packaging Lamination

The ortho-phthalate architecture of CAS 32472-85-8-based polyols is uniquely suited for flexible packaging (FlexPack) laminating adhesives. The superior hydrolytic stability — demonstrated by GPC evidence showing no degradation of ortho-phthalate polyols after water exposure at 95°C, in contrast to azelaic acid- and sebacic acid-based polyols that show significant degradation [1] — ensures that laminated structures (e.g., aluminum foil/PET/BOPP/LLDPE) maintain bond integrity throughout the packaged product shelf life, even for acidic or aqueous contents. Blends of low-viscosity DEG-PA polyols (e.g., PD-90 LV with PS-3152) deliver peel strengths on PET, aluminum, and BOPP films comparable to or exceeding commercial standards while maintaining visual clarity at application-relevant temperatures (25–55°C) [1]. Compatibility with both polyester and polyether polyols further broadens formulating latitude [1].

Spray-Applied Polyurethane Foam (SPF) for Roofing and Cold Storage Insulation

For spray-applied rigid polyurethane foam, CAS 32472-85-8-based polyester polyols with medium-high hydroxyl values (315–400 mgKOH/g) and functionality of 2.4 offer a compelling balance of sprayability, reactivity, and foam properties. The low viscosity (2,500–3,500 mPa·s at 25°C) enables efficient mixing with polymeric MDI in impingement-mix spray guns without requiring pre-heating, while the primary hydroxyl content ensures rapid on-wall cure to prevent slumping and sagging on vertical or overhead surfaces [1]. The functionality of 2.4 provides the crosslink density needed for dimensional stability under the extreme thermal cycling conditions typical of roofing applications, where foam shrinkage or expansion can cause cracking and loss of waterproofing integrity [2]. The low acid value (≤1.5 mgKOH/g) ensures long-term stability of the B-side (polyol) component in the spray rig's day tank, reducing the risk of catalyst deactivation and viscosity drift during work shifts [1].

Hydrolysis-Resistant Polyurethane Elastomers for Footwear and Industrial Rollers

In microcellular PU elastomer applications (shoe soles, industrial rollers, hydraulic seals) where flex fatigue resistance and hydrolytic stability are co-requirements, the ortho-phthalate polyester polyols of CAS 32472-85-8 offer a middle path between the excellent flexibility but poor hydrolysis resistance of adipic acid-based polyester polyols, and the excellent hydrolysis resistance but high cost of polycaprolactone polyols [1]. Patent data demonstrates that incorporating 15–20 wt% of ortho-phthalic acid-based aromatic polyester polyol into an adipic acid-based polyol blend elevates retained tensile strength after 7-day humid aging (70°C/100% RH) from 60–70% to 75–90%, meeting the footwear industry durability specification without the prohibitive cost of polycaprolactone [2]. Prepolymer-grade DEG-PA polyols with hydroxyl values of 110–175 mgKOH/g and 24-month shelf life are available for this application segment .

Application
Selection Property
Validation Focus
Rigid PIR insulation boardstock
High aromatic content & primary hydroxyl reactivity
Flame retardancy rating & dimensional stability under thermal load
Flexible packaging PU adhesives
Ortho-phthalate hydrolytic stability & low viscosity
Bond strength retention after humid aging
Spray-applied PU foam (SPF)
Functionality 2.4 crosslink density & spray viscosity
On-wall cure and dimensional stability under thermal cycling
Hydrolysis-resistant PU elastomers
Ortho-phthalate hydrolytic stability & prepolymer grade
Retained tensile strength after humid aging
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